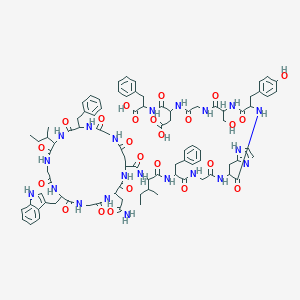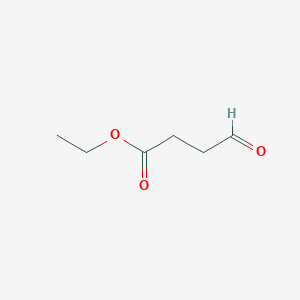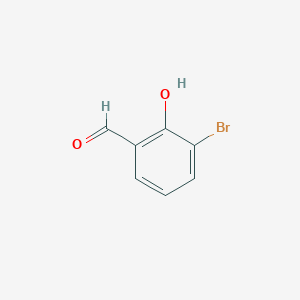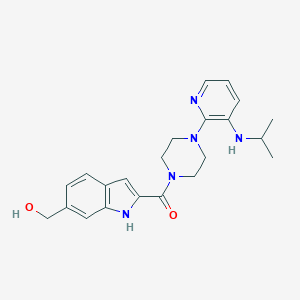
Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, but it is believed to involve the modulation of protein-protein interactions and ion channel activity. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to bind to the hydrophobic pocket of the protein-protein interaction domain, which disrupts the protein-protein interaction and leads to the inhibition of downstream signaling pathways. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) channel.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- inhibits the growth of cancer cells, induces apoptosis, and reduces the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, leading to the regulation of pain perception, inflammation, and thermoregulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is its potential as a lead compound for drug discovery and development. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, making it a promising candidate for the development of novel therapeutics. However, the synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is complex and requires the use of coupling agents, which can lead to the formation of impurities. Additionally, the mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
For research on Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- include the development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based therapeutics, optimization of the synthesis method, identification of molecular targets, and development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based probes for imaging and diagnosis.
Métodos De Síntesis
The synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- involves the reaction of 1-(hydroxymethyl)-6-indolecarboxylic acid with 2-chloro-3-(isopropylamino)pyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-. This method has been described in detail in a research article by Wang et al. (2019).
Aplicaciones Científicas De Investigación
Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and regulation of enzyme activity. These properties make Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- a potential candidate for drug discovery and development. Several research studies have reported the use of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- as a lead compound for the development of novel therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
136817-78-2 |
|---|---|
Nombre del producto |
Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- |
Fórmula molecular |
C22H27N5O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)-1H-indol-2-yl]-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)24-18-4-3-7-23-21(18)26-8-10-27(11-9-26)22(29)20-13-17-6-5-16(14-28)12-19(17)25-20/h3-7,12-13,15,24-25,28H,8-11,14H2,1-2H3 |
Clave InChI |
FDFWLHGPOUPMBP-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO |
SMILES canónico |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO |
Otros números CAS |
136817-78-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



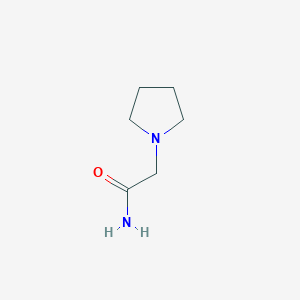
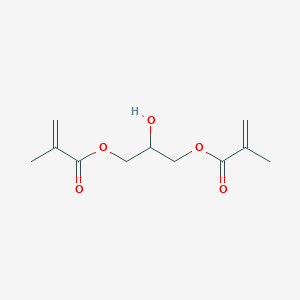
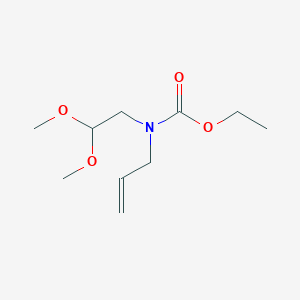
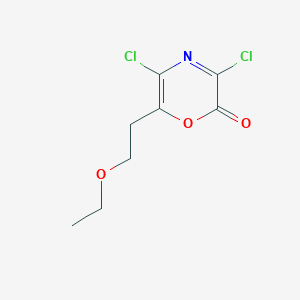
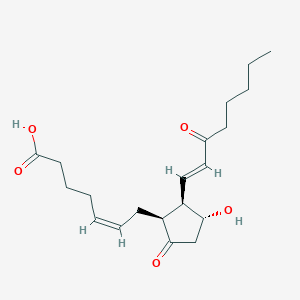
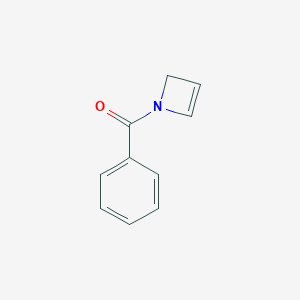
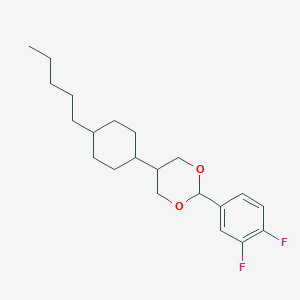
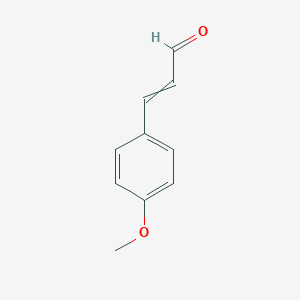
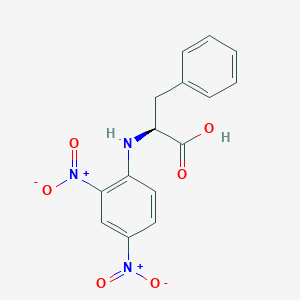
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
